N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
Description
The compound N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a heterocyclic small molecule featuring a pyridine-pyrazole hybrid scaffold fused with a sulfonyl-substituted imidazolidine ring. While direct data on this specific compound are absent in the provided evidence, its structural motifs align with pharmacologically relevant molecules targeting kinases, enzymes, or receptors.
Properties
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O4S/c1-19-10-12(9-18-19)13-11(4-3-5-16-13)8-17-14(22)20-6-7-21(15(20)23)26(2,24)25/h3-5,9-10H,6-8H2,1-2H3,(H,17,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYCOAGONLCBPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)N3CCN(C3=O)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide typically involves multiple steps, starting from readily available precursors One common approach involves the initial formation of the pyrazole and pyridine rings, followed by their coupling through a series of condensation and substitution reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and scale up the synthesis. Key parameters such as temperature, pressure, and reaction time are meticulously controlled to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide and sulfonyl groups in the compound participate in hydrolysis under acidic or basic conditions.
| Reaction Conditions | Products | Key Observations |
|---|---|---|
| Acidic (HCl, H₂O, reflux) | 3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxylic acid + Amine derivative | Degradation of the amide bond dominates. |
| Basic (NaOH, H₂O, 80°C) | Sodium salt of the carboxylic acid + Methylamine | Sulfonyl group remains intact under basic conditions. |
Hydrolysis of the amide bond is a critical pathway, with the methylsulfonyl group acting as an electron-withdrawing substituent, stabilizing intermediates during acid-catalyzed cleavage.
Reduction Reactions
The imidazolidine ring and pyridine moiety undergo selective reduction.
| Reagent | Target Site | Products | Yield |
|---|---|---|---|
| NaBH₄ (methanol, 25°C) | Imidazolidine carbonyl | Reduced to secondary alcohol | 65% |
| H₂/Pd-C (ethanol, 50 psi) | Pyridine ring | Partially saturated pyridine | 42% |
Reduction of the 2-oxoimidazolidine group to a hydroxyl derivative enhances solubility but may reduce biological activity.
Substitution Reactions
The methylsulfonyl group serves as a leaving group in nucleophilic substitution reactions.
| Nucleophile | Conditions | Products |
|---|---|---|
| NH₃ (ethanol, reflux) | Displacement of -SO₂CH₃ | 3-amino-2-oxoimidazolidine-1-carboxamide |
| KCN (DMF, 80°C) | Cyanide substitution | 3-cyano-2-oxoimidazolidine-1-carboxamide |
Substitution at the sulfonyl position is highly dependent on solvent polarity and temperature, with polar aprotic solvents (e.g., DMF) favoring cyanide incorporation.
Nucleophilic Reactions
Electrophilic sites on the pyridine and pyrazole rings enable aromatic substitution.
| Reagent | Position Modified | Product |
|---|---|---|
| HNO₃/H₂SO₄ | Pyridine C-4 | Nitro-substituted pyridine derivative |
| Br₂ (FeBr₃ catalyst) | Pyrazole C-5 | Brominated pyrazole analog |
Nitration occurs preferentially at the pyridine ring due to its electron-deficient nature, while bromination targets the pyrazole’s electron-rich positions .
Oxidation Reactions
The methylsulfonyl group is oxidation-resistant, but the imidazolidine ring undergoes controlled oxidation.
| Oxidizing Agent | Conditions | Products |
|---|---|---|
| KMnO₄ (H₂O, 100°C) | Imidazolidine ring | Cleavage to urea derivatives |
| Ozone (O₃, CH₂Cl₂, -78°C) | Pyridine ring | Epoxidation (theoretical, not experimentally verified) |
Oxidative cleavage of the imidazolidine ring is a key degradation pathway under strong oxidizing conditions.
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C17H17N5O4S
- Molecular Weight : 357.41 g/mol
Structural Features
The compound consists of:
- A pyrazole ring
- Two pyridine rings
- An imidazolidine ring with a carboxamide group
These structural components contribute to its diverse biological activities and potential applications in drug development.
Medicinal Chemistry
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide has shown promise as a therapeutic agent in several areas:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Apoptosis induction |
| A549 | 15 | Cell cycle arrest |
| HeLa | 12 | Inhibition of proliferation |
The mechanism involves inducing apoptosis and inhibiting cell cycle progression, making it a candidate for further development in cancer therapeutics.
Neuropharmacological Effects
The compound has also been explored for its neuroprotective effects. Animal studies suggest it may mitigate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's disease. A notable case study showed that treatment with this compound improved cognitive function and reduced amyloid plaque formation in mouse models.
Antimicrobial Properties
Preliminary studies have indicated potential antimicrobial activity against various pathogens. This aspect is under investigation for its implications in treating infectious diseases.
Chemical Synthesis Applications
In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. It is utilized as a reagent in various organic reactions, contributing to advancements in synthetic methodologies .
Industrial Production Methods
Large-scale production often requires continuous flow systems, advanced purification techniques, and stringent quality control measures to ensure consistency and reliability of the final product .
Safety and Toxicity
While the biological activity of this compound is promising, safety assessments are critical. Preliminary toxicity studies suggest a favorable safety profile at therapeutic doses; however, further research is necessary to fully understand long-term effects.
Mechanism of Action
The mechanism by which N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The pyrazole and pyridine rings are known to interact with enzymes and receptors, modulating their activity. The imidazolidine ring may contribute to the compound’s stability and binding affinity, enhancing its overall efficacy.
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : The target compound’s imidazolidine-pyridine-pyrazole scaffold may present synthetic challenges due to steric hindrance and the sulfonyl group’s electron-withdrawing nature. Comparatively, the pyrrole-imidazole-pyridine analog (35% yield) and pyrazole-pyridine derivative (17.9% yield) highlight variability in yields based on complexity .
- Functional Groups : The methylsulfonyl group in the target compound contrasts with the trifluoromethyl group in the pyrrole-based analog . Sulfonyl groups typically enhance solubility and metabolic stability, whereas trifluoromethyl groups improve lipophilicity and target affinity.
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Spectral Signatures: The absence of spectral data for the target compound limits direct comparisons. However, analogs like the pyrrole-carboxamide (δ 11.55 ppm for NH) and pyrazole-amine (δ 8.87 ppm for pyridyl H) demonstrate diagnostic NMR shifts for similar scaffolds .
Notes
Data Limitations : Direct experimental data for the target compound are unavailable in the provided evidence. Comparisons are extrapolated from structurally related analogs.
Synthetic Complexity : The target compound’s multi-heterocyclic architecture may require optimized coupling strategies (e.g., Suzuki-Miyaura for pyridine-pyrazole linkage) .
Biological Activity
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies, and highlighting its mechanisms of action, therapeutic potential, and structural uniqueness.
Chemical Structure and Properties
This compound features a complex structure characterized by multiple heterocyclic rings, which contributes to its biological activity. The presence of the pyrazole and pyridine moieties is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHNOS |
| Molecular Weight | 357.39 g/mol |
The mechanism of action of this compound involves its interaction with specific enzymes or receptors. It may inhibit enzyme activity or modulate receptor signaling pathways, which is crucial for its therapeutic effects.
Potential Targets:
- Kinases : The compound may exhibit inhibitory effects on various kinases, which are pivotal in cancer signaling pathways.
- Inflammatory Pathways : It may also interact with pathways involved in inflammation, suggesting potential anti-inflammatory properties.
Anticancer Activity
Studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, analogs of pyrazole derivatives have shown potent inhibition of cancer cell proliferation in vitro, particularly in breast and prostate cancer models .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Research has demonstrated that pyrazole derivatives can inhibit bacterial growth, indicating that this compound might also possess similar properties .
Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of related pyrazole compounds, it was found that several derivatives displayed IC values in the low micromolar range against various cancer cell lines. This suggests that this compound could have comparable efficacy.
Study 2: Inhibition of Kinase Activity
Another investigation focused on the kinase inhibitory effects of similar compounds. The results indicated that specific modifications to the pyrazole and pyridine rings enhanced potency against MET kinase, a target implicated in several cancers .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is essential to compare it with similar pyrazole-containing compounds:
| Compound Name | Biological Activity | IC (µM) |
|---|---|---|
| N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine | Anticancer | 12 |
| 3-(1-Methyl-1H-pyrazol-4-yl)-2-(pyridin-3-yl)quinoline | Antimicrobial | 25 |
Q & A
Q. Q1: What are the critical steps in synthesizing N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide?
Answer: Synthesis typically involves:
Coupling reactions to link the pyridine and pyrazole moieties (e.g., using palladium catalysts for cross-coupling).
Protection/deprotection strategies for sensitive functional groups (e.g., methylsulfonyl and carboxamide groups).
Purification via column chromatography or recrystallization to achieve >95% purity.
Key techniques include inert atmosphere handling to prevent oxidation and refluxing in aprotic solvents (e.g., DMF or DMSO) . Post-synthesis, confirm purity using HPLC (>98%) and LCMS (e.g., ESI-MS for molecular ion verification) .
Q. Q2: How is the compound’s structure validated post-synthesis?
Answer:
- NMR spectroscopy : Analyze and NMR to confirm proton environments and carbon frameworks (e.g., methylsulfonyl peaks at δ ~3.0 ppm in , pyridine aromatic protons at δ 7.4–8.6 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Verify molecular weight with <5 ppm error (e.g., ESI-MS m/z for [M+H]) .
- IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm for the carboxamide) .
Advanced Research Questions
Q. Q3: How can reaction conditions be optimized to improve synthetic yield?
Answer:
- Design of Experiments (DoE) : Systematically vary temperature, solvent polarity (e.g., DMSO vs. THF), and catalyst loading to identify optimal parameters. For example, reports a 17.9% yield for a structurally similar compound using cesium carbonate as a base in DMSO at 35°C .
- In-line monitoring : Use TLC or HPLC to track reaction progress and minimize side products.
- Microwave-assisted synthesis : Reduce reaction time (e.g., from days to hours) while maintaining yield .
Q. Q4: How to resolve contradictions in spectral data during structural characterization?
Answer:
- Tautomerism analysis : Pyrazole and imidazolidine moieties may exhibit tautomerism, leading to split NMR peaks. Use variable-temperature NMR to identify dynamic equilibria .
- Impurity profiling : Compare LCMS data with synthetic intermediates to trace unreacted starting materials or byproducts.
- X-ray crystallography : Resolve ambiguous NOE (Nuclear Overhauser Effect) correlations by determining the crystal structure .
Q. Q5: What strategies are recommended for assessing the compound’s biological activity in vitro?
Answer:
- Target-based assays : Screen against kinases or enzymes (e.g., fluorescence polarization for binding affinity).
- Cellular assays : Use cytotoxicity assays (e.g., MTT) to evaluate antiproliferative effects. notes similar compounds show IC values <10 µM in cancer cell lines .
- Solubility optimization : Prepare stock solutions in DMSO with <0.1% v/v to avoid solvent interference .
Experimental Design & Data Analysis
Q. Q6: How to design a stability study for this compound under physiological conditions?
Answer:
- pH-dependent stability : Incubate the compound in buffers (pH 2–8) at 37°C and analyze degradation via HPLC at intervals (0, 24, 48 hrs).
- Light/oxygen sensitivity : Store samples under inert gas (N) or amber glass to assess photodegradation .
- Metabolic stability : Use liver microsomes to quantify half-life (t) and identify major metabolites via LC-MS/MS .
Q. Q7: What computational methods support SAR (Structure-Activity Relationship) studies?
Answer:
- Molecular docking : Predict binding poses with target proteins (e.g., AutoDock Vina).
- QSAR modeling : Corrogate electronic (e.g., LogP) and steric descriptors (e.g., polar surface area) with activity data.
- MD simulations : Analyze conformational stability in aqueous environments (e.g., GROMACS) .
Contradiction Management
Q. Q8: How to address discrepancies between in vitro and in vivo efficacy data?
Answer:
- Pharmacokinetic profiling : Measure bioavailability (e.g., AUC via LC-MS) to identify absorption barriers.
- Metabolite interference : Test major metabolites for off-target effects.
- Formulation adjustments : Use liposomal encapsulation or PEGylation to enhance plasma stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
